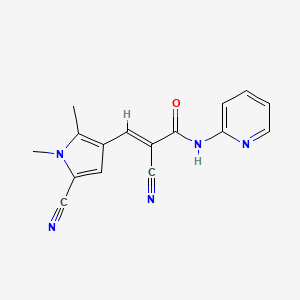

(E)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-pyridin-2-ylprop-2-enamide

Description

Properties

IUPAC Name |

(E)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-pyridin-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O/c1-11-12(8-14(10-18)21(11)2)7-13(9-17)16(22)20-15-5-3-4-6-19-15/h3-8H,1-2H3,(H,19,20,22)/b13-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSJLVJJUHPPZPC-NTUHNPAUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1C)C#N)C=C(C#N)C(=O)NC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(N1C)C#N)/C=C(\C#N)/C(=O)NC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-pyridin-2-ylprop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 1424665-67-7 |

| Molecular Formula | C17H16N4O |

| Molecular Weight | 324.4 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Modulation of Signaling Pathways : The compound appears to interact with key signaling pathways, possibly influencing gene expression related to cancer progression and inflammatory responses.

Biological Activity Studies

Recent studies have highlighted the compound's promising biological activities:

- Anticancer Activity : In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported an IC50 value of approximately 10 μM against breast cancer cells, indicating significant potential for further development as an anticancer agent .

- Anti-inflammatory Effects : Another study focused on the compound's ability to inhibit pro-inflammatory cytokine production in macrophages. Results showed a reduction in TNF-alpha and IL-6 levels when treated with concentrations as low as 5 μM .

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. In a series of tests against Gram-positive and Gram-negative bacteria, it exhibited moderate inhibitory effects, suggesting potential applications in treating bacterial infections .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Breast Cancer Model : A recent study utilized a murine model to assess the efficacy of the compound in inhibiting tumor growth. Mice treated with the compound showed a significant reduction in tumor size compared to controls, supporting its potential as an anticancer therapeutic.

- Chronic Inflammation Model : In a chronic inflammation model induced by lipopolysaccharide (LPS), administration of the compound resulted in decreased inflammatory markers and improved histological scores in tissue samples .

Scientific Research Applications

Anti-inflammatory Potential

Research has indicated that compounds similar to (E)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-pyridin-2-ylprop-2-enamide exhibit notable anti-inflammatory properties. For instance, studies on related compounds have demonstrated their ability to modulate inflammatory responses effectively. They act on key molecular targets involved in inflammation pathways, exhibiting effects such as:

- Reduction of Cytokine Production : Compounds in this class have been shown to decrease the synthesis of pro-inflammatory cytokines like IL-1β and TNFα in vitro and in vivo models .

- Edema Reduction : In animal models, these compounds significantly reduced edema induced by inflammatory agents, suggesting their potential use in treating conditions like arthritis and other inflammatory diseases .

Anticancer Activity

The structural features of this compound may also contribute to its anticancer properties. Preliminary studies suggest that similar compounds can induce apoptosis in cancer cells through various mechanisms, including:

- Inhibition of Cell Proliferation : These compounds have shown promise in inhibiting the growth of cancer cell lines by interfering with cell cycle progression and promoting apoptotic pathways.

- Molecular Targeting : The ability to selectively target cancer-specific pathways enhances their therapeutic potential while minimizing side effects associated with conventional chemotherapy .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. Key findings include:

| Target Protein | Binding Affinity | Biological Role |

|---|---|---|

| COX-2 | High | Involved in inflammation |

| PDE4B | Moderate | Regulates inflammatory responses |

| iNOS | High | Produces nitric oxide during inflammation |

These interactions suggest that the compound could effectively modulate inflammatory processes by inhibiting these targets.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications to the pyridine and cyano groups can significantly enhance the biological activity of related compounds. This insight is essential for designing more potent derivatives with improved pharmacological profiles .

Case Studies and Research Findings

Several studies have documented the efficacy of compounds related to this compound:

Case Study 1: Anti-inflammatory Activity

In a study involving CFA-induced paw edema models, a structurally similar compound demonstrated significant reduction in edema comparable to dexamethasone, showcasing its potential as a non-steroidal anti-inflammatory drug (NSAID) alternative .

Case Study 2: Cancer Cell Line Studies

Research on analogs showed that treatment with these compounds resulted in decreased viability of various cancer cell lines, indicating their potential role as anticancer agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound shares structural motifs with other cyanoenamide derivatives, differing primarily in substituent groups. Key analogs include:

Table 1: Structural and Functional Group Comparison

Key Observations :

- The target compound’s pyrrole ring is doubly substituted (5-cyano, 1,2-dimethyl), enhancing steric and electronic effects compared to simpler methylpyrrole analogs .

- Replacement of the ester group (in Ethyl (2E)-2-cyano-3-(1-methylpyrrol-2-yl)prop-2-enoate) with a pyridin-2-yl amide may improve metabolic stability and target binding in biological systems.

Q & A

Q. What are the common synthetic routes for (E)-2-cyano-3-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-pyridin-2-ylprop-2-enamide?

The compound can be synthesized via condensation reactions involving pyrrole derivatives and cyanoacetamide precursors. For example, analogous compounds are prepared by reacting N-methyl-pyrrole-2-carboxaldehyde with ethyl cyanoacetate under basic conditions . Key steps include:

- Reagent selection : Use of catalysts like DMAP (4-dimethylaminopyridine) in pyridine for efficient coupling .

- Purification : Column chromatography (e.g., silica gel) followed by recrystallization in solvents like petroleum ether/ethyl acetate .

- Characterization : Confirmation of the E-isomer via NMR (e.g., coupling constants in -NMR) and FTIR (C≡N stretch at ~2200 cm).

Q. How is the structural integrity of this compound verified?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The open-source SHELX suite (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry . Complementary techniques include:

Q. What are the recommended storage conditions?

Store in airtight containers under inert gas (N/Ar) at 2–8°C in a dry, dark environment. Avoid prolonged exposure to moisture due to potential hydrolysis of the cyano group .

Advanced Research Questions

Q. How to resolve contradictions in crystallographic data during refinement?

Discrepancies in electron density maps or R-factors may arise from:

Q. What strategies optimize reaction yield in large-scale synthesis?

Key parameters for scalability:

- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of cyano intermediates .

- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation.

- Catalyst loading : Optimize DMAP (0.1–0.2 eq.) to minimize side reactions .

- Table 1 : Example optimization table for a similar compound:

| Parameter | Low Yield (30%) | Optimized Yield (72%) |

|---|---|---|

| Solvent | THF | Acetonitrile |

| Temp. (°C) | 25 | 70 |

| Catalyst (eq.) | 0.05 | 0.15 |

Q. How to address stability challenges in biological assays?

- pH-dependent degradation : Test stability in PBS (pH 7.4) vs. acidic/basic buffers. Use LC-MS to track degradation products.

- Light sensitivity : Conduct assays under amber light; use UV-vis spectroscopy to monitor photodegradation kinetics .

- Aggregation : Pre-filter solutions (0.22 µm) and include surfactants (e.g., Tween-20) in assay buffers.

Q. What computational methods predict reactivity or binding modes?

- DFT calculations : Gaussian or ORCA to model electron distribution (e.g., cyano group’s electrophilicity) .

- Molecular docking : AutoDock Vina to screen interactions with biological targets (e.g., kinase domains).

- MD simulations : GROMACS for stability assessment in solvent (e.g., water/ethanol mixtures) .

Methodological Notes

- Contradictory data : Cross-validate spectroscopic and crystallographic results. For example, if NMR suggests a planar structure but XRD shows puckering, re-examine solvent effects .

- Toxicity data gaps : Prioritize in vitro assays (e.g., Ames test for mutagenicity) given limited ecotoxicological data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.